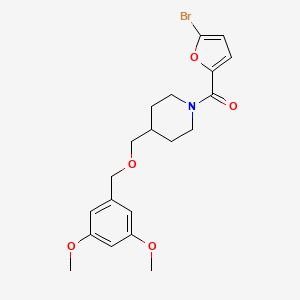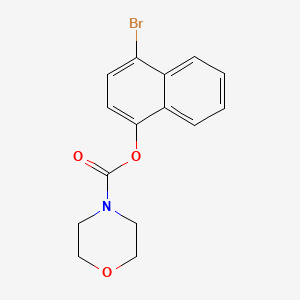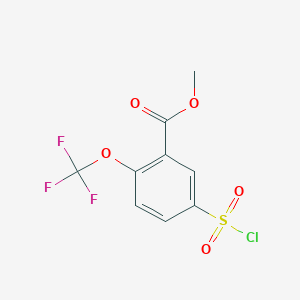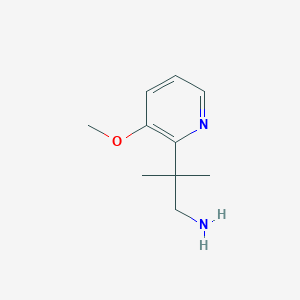
N'-(4-methylphenyl)-N-(4-methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-methylphenyl)-N-(4-methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)benzenecarboximidamide is a useful research compound. Its molecular formula is C17H15N3S3 and its molecular weight is 357.51. The purity is usually 95%.
BenchChem offers high-quality N'-(4-methylphenyl)-N-(4-methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)benzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-methylphenyl)-N-(4-methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)benzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of derivatives related to the mentioned compound involves various chemical reactions aimed at introducing functional groups that could potentially impart desired biological activities. For example, Wanare et al. (2022) described the synthesis of thiopyrimidine-glucuronide compounds with promising biological activities, showcasing a method that involves the formation of a dihydropyrimidine skeleton through key intermediate steps Wanare, 2022. Similarly, Desai et al. (2013) detailed the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting the role of fluorine atoms in enhancing antimicrobial activity Desai, K. M. Rajpara, & V. V. Joshi, 2013.
Biological Activities
Several studies have evaluated the biological activities of compounds structurally similar to N'-(4-methylphenyl)-N-(4-methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)benzenecarboximidamide, focusing on their potential as antimicrobial, anticancer, and anti-inflammatory agents. For instance, compounds synthesized through the reactions involving thiadiazolidine and heterocumulenes showed potential for further biological activity explorations G. L'abbé & A. Vandendriessche, 1990. Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, evaluating them as aldose reductase inhibitors, indicating their potential in treating diabetic complications Sher Ali et al., 2012.
Antimicrobial and Anticancer Potentials
The antimicrobial and anticancer potentials of thiazolidinone derivatives have been a focus of several research efforts. Horishny et al. (2021) discussed the synthesis and anticancer activity of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, revealing potent cytotoxic effects against certain leukemia cell lines V. Horishny, M. Arshad, & V. Matiychuk, 2021. Similarly, Desai et al. (2013) explored the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating a thiazole ring, providing insights into their therapeutic potential against bacterial and fungal infections N. Desai, K. M. Rajpara, & V. V. Joshi, 2013.
Eigenschaften
IUPAC Name |
N'-(4-methylphenyl)-N-(4-methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S3/c1-12-8-10-14(11-9-12)18-15(13-6-4-3-5-7-13)19-16-20(2)17(21)23-22-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVSSUQTBAXABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N=C3N(C(=S)SS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2817985.png)

![N-[4-[3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B2817989.png)


![3-methyl-6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817996.png)
![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2817997.png)


![N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2818001.png)